S-(4-ethynylphenyl) ethanethioate

Description

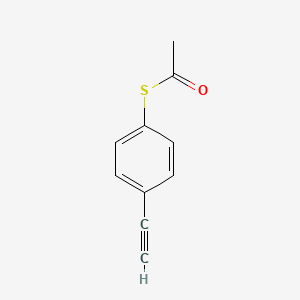

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-ethynylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKCGDCKAJESMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the chemical properties of S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-ethynylphenyl) ethanethioate is a sulfur-containing organic compound featuring a terminal alkyne and a thioester functional group. This unique combination of reactive moieties makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through click chemistry and other coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, compiled from available chemical literature and databases.

Chemical Properties and Identifiers

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-(S-acetylthio)-4-ethynylbenzene, 4-ethynyl-1-acetylsulfanylbenzene, Thioacetic acid S-(4-ethynyl-phenyl) ester | [1] |

| CAS Number | 170159-24-7 | [1] |

| Molecular Formula | C₁₀H₈OS | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Calculated PSA | 42.37 Ų | [1] |

| Calculated LogP | 2.3065 | [1] |

Synthesis

The primary synthetic route to this compound involves the desilylation of its trimethylsilyl (TMS) protected precursor, S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (CAS: 170159-17-8)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic anhydride

-

Acetic acid

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of TBAF solution (1 M in THF) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for a short period (around 5 minutes).

-

The reaction is quenched by the addition of acetic anhydride and acetic acid.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

A reported yield for this synthesis is approximately 96%.[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, the expected spectral features can be inferred from its structure and comparison with analogous compounds.

-

¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃), aromatic protons in the para-substituted phenyl ring, and a singlet for the terminal alkyne proton (C≡C-H).

-

¹³C NMR: Resonances for the carbonyl carbon of the thioester, the acetyl methyl carbon, the aromatic carbons, and the two sp-hybridized carbons of the ethynyl group are anticipated.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the thioester, the C≡C stretch of the terminal alkyne, and the ≡C-H stretch.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.24 m/z).

Reactivity and Applications in Drug Development

This compound possesses two key reactive sites: the terminal alkyne and the thioester.

-

Terminal Alkyne: This functional group is highly versatile and can participate in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This makes the molecule a useful building block for conjugating to other molecules containing an azide group, such as peptides, proteins, or other small molecules, to create more complex structures. It can also undergo Sonogashira coupling with aryl or vinyl halides.

-

Thioester: The thioester group can be hydrolyzed to the corresponding thiol. Thiols are known for their ability to form strong bonds with gold surfaces, making this compound potentially useful in the development of self-assembled monolayers (SAMs) on gold nanoparticles or surfaces for applications in biosensors and drug delivery systems. The thiol can also be used as a nucleophile in various organic reactions.

Due to its utility as a bifunctional linker and its role in the synthesis of more complex molecules, this compound is a relevant compound for professionals in drug development and medicinal chemistry for the construction of novel therapeutic agents and diagnostic tools.

Logical Relationships and Workflows

Due to the absence of published research on the biological activity or involvement of this compound in specific signaling pathways, a diagrammatic representation of such is not applicable at this time. The primary role of this compound, based on available information, is as a chemical building block. The logical workflow for its use is outlined below.

Caption: Synthetic route and potential applications of this compound.

References

Synthesis of S-(4-ethynylphenyl) ethanethioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route for S-(4-ethynylphenyl) ethanethioate, a key building block in various fields of chemical research, including materials science and medicinal chemistry. The proposed synthesis is designed to be robust and efficient, taking into account the chemical sensitivities of the functional groups involved.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a thioacetate group. The alkyne moiety allows for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira cross-coupling reactions, enabling its incorporation into larger molecular architectures. The thioacetate group serves as a protected thiol, which can be readily deprotected to reveal a reactive sulfhydryl group, useful for surface anchoring, disulfide bond formation, or as a nucleophile in various organic transformations. This unique combination of functional groups makes it a valuable synthon for the development of novel materials, bioconjugates, and pharmaceutical agents.

Recommended Synthetic Pathway

A multi-step synthetic approach is recommended to circumvent potential side reactions and ensure a high overall yield. Direct Sonogashira coupling of an aryl halide containing a thioacetate group is often problematic due to the sensitivity of the thioester functionality to the palladium catalyst and reaction conditions, which can lead to undesired side products.[1] Therefore, a more reliable strategy involves the introduction of the thioacetate group in the final steps of the synthesis.

The proposed three-step synthesis commences with a Sonogashira coupling of a suitable 4-substituted-iodobenzene with a protected acetylene, followed by deprotection and subsequent conversion to the final thioacetate product.

Overall Synthetic Scheme

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)aniline

This step involves a palladium-catalyzed Sonogashira coupling reaction between 4-iodoaniline and trimethylsilylacetylene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodoaniline | 219.04 | 10.0 g | 45.6 mmol |

| Trimethylsilylacetylene | 98.22 | 5.4 g (7.8 mL) | 55.0 mmol |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.80 g | 1.14 mmol |

| Copper(I) iodide | 190.45 | 0.43 g | 2.26 mmol |

| Triethylamine (Et₃N) | 101.19 | 150 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

Procedure:

-

To a dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodoaniline (10.0 g, 45.6 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.80 g, 1.14 mmol), and copper(I) iodide (0.43 g, 2.26 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) and triethylamine (150 mL) to the flask.

-

Stir the mixture at room temperature to dissolve the solids.

-

Slowly add trimethylsilylacetylene (7.8 mL, 55.0 mmol) to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Resuspend the residue in diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)aniline as a solid.

Expected Yield: 80-90%

Step 2: Synthesis of 4-Ethynylaniline

This step involves the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-((Trimethylsilyl)ethynyl)aniline | 189.33 | 7.0 g | 37.0 mmol |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 40 mL | 40.0 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)aniline (7.0 g, 37.0 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask at 0 °C (ice bath).

-

Slowly add a 1M solution of tetrabutylammonium fluoride in THF (40 mL, 40.0 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethynylaniline.

Expected Yield: 90-95%

Step 3: Synthesis of this compound

This final step involves a Sandmeyer-type reaction to convert the aniline to a thiol, followed by acetylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethynylaniline | 117.15 | 4.0 g | 34.1 mmol |

| Sodium nitrite (NaNO₂) | 69.00 | 2.6 g | 37.5 mmol |

| Hydrochloric acid (HCl), concentrated | 36.46 | 10 mL | - |

| Potassium O-ethyl xanthate | 160.30 | 6.0 g | 37.4 mmol |

| Acetic anhydride | 102.09 | 4.2 g (3.9 mL) | 41.0 mmol |

| Pyridine | 79.10 | 5 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Diazotization: In a beaker cooled to 0-5 °C, dissolve 4-ethynylaniline (4.0 g, 34.1 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Slowly add a solution of sodium nitrite (2.6 g, 37.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Xanthate Displacement: In a separate flask, dissolve potassium O-ethyl xanthate (6.0 g, 37.4 mmol) in water (50 mL) and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the xanthate solution. A precipitate should form. Stir the mixture at room temperature for 2 hours.

-

Hydrolysis and Thiol Formation: Extract the intermediate xanthate with diethyl ether. Wash the organic layer with water and then hydrolyze the xanthate by stirring with a solution of sodium hydroxide (5 g) in ethanol (50 mL) and water (10 mL) at reflux for 3 hours. Cool the mixture, acidify with dilute HCl, and extract the resulting 4-ethynylthiophenol with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent carefully. The crude thiol is used directly in the next step.

-

Acetylation: Dissolve the crude 4-ethynylthiophenol in dichloromethane (100 mL) and add pyridine (5 mL). Cool the mixture to 0 °C and add acetic anhydride (3.9 mL, 41.0 mmol) dropwise. Stir at room temperature for 2 hours.

-

Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Expected Yield: 50-60% over three steps.

Characterization Data

This compound [2]

-

CAS Number: 170159-24-7

-

Molecular Formula: C₁₀H₈OS

-

Molecular Weight: 176.23 g/mol

Spectroscopic Data (Predicted/Typical):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 3.10 (s, 1H, alkyne-H), 2.40 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 194.0 (C=O), 133.0 (Ar-C), 132.5 (Ar-C), 128.0 (Ar-C), 122.0 (Ar-C), 83.0 (alkyne-C), 78.0 (alkyne-C), 30.5 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 176 (M⁺), 134 ([M-COCH₂]⁺) |

| Infrared (IR) | ν (cm⁻¹): 3300 (alkyne C-H), 2100 (C≡C), 1700 (C=O) |

Logical Relationships and Workflow

The following diagram illustrates the logical dependencies and the flow of materials through the synthesis process.

Figure 2: Logical flow from starting materials to the final product.

Conclusion

The described synthetic route provides a reliable and well-documented approach for the preparation of this compound. By employing a protecting group strategy for the terminal alkyne and introducing the sensitive thioacetate functionality in the later stages, this pathway circumvents common side reactions and is amenable to scale-up. The detailed experimental protocols and characterization data provided in this guide should serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

Technical Guide: Physicochemical Properties of S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of S-(4-ethynylphenyl) ethanethioate, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.

Data Summary

The molecular formula and weight are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C10H8OS[1] |

| Molecular Weight | 176.23 g/mol [2] |

| CAS Number | 170159-24-7[1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques used for such characterization include:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms, thereby verifying the molecular formula.

-

Elemental Analysis: To determine the percentage composition of each element (C, H, O, S) in the compound, which is then used to derive the empirical and molecular formulas.

Logical Data Relationship

The relationship between the compound's name and its fundamental properties can be visualized as a direct logical flow. The chemical name defines the structure, from which the molecular formula is derived. The molecular weight is then calculated from this formula using the atomic weights of the constituent elements.

Caption: Logical flow from compound name to molecular properties.

References

An In-depth Technical Guide on the Mechanism of Action for S-(4-ethynylphenyl) ethanethioate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(4-ethynylphenyl) ethanethioate is a versatile bifunctional molecule increasingly utilized in the field of click chemistry, particularly for bioconjugation and materials science. Its utility stems from the presence of two key functional groups: a terminal alkyne, which is a quintessential handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a thioacetate-protected thiol. The thioacetate group serves as a stable precursor to a reactive thiol, allowing for sequential or one-pot ligation strategies. This guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, detailing the critical deprotection step, the subsequent cycloaddition, potential side reactions, and experimental considerations.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of new molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage from an alkyne and an azide.[1][2][3] this compound is a valuable building block for this chemistry as it incorporates a terminal alkyne for CuAAC and a protected thiol that can be unmasked for subsequent functionalization, for instance, through thiol-ene or thiol-yne reactions. The thioacetate protecting group enhances the shelf-life and stability of the thiol, preventing premature oxidation or side reactions.[4]

Core Mechanism of Action: A Two-Stage Process

The application of this compound in click chemistry is fundamentally a two-stage process: the deprotection of the thioacetate to reveal the free thiol, and the participation of the alkyne in the CuAAC reaction. These stages can be performed sequentially or, with careful optimization, in a one-pot fashion.

Stage 1: In Situ Deprotection of the Thioacetate

The thioacetate group is a robust protecting group for thiols, but it can be readily cleaved under specific conditions to generate the corresponding thiolate anion, which is then protonated to the free thiol.

General Deprotection Reaction:

Commonly used reagents for this hydrolysis include sodium hydroxide, potassium hydroxide, sodium methoxide, and ammonium hydroxide.[5] The choice of base and reaction conditions is critical, especially in a one-pot reaction, to ensure compatibility with the subsequent CuAAC step.

// Nodes Thioacetate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Thiophenolate Anion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetate [label="Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="4-ethynylthiophenol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thioacetate -> Intermediate [label="Nucleophilic Attack"]; Base -> Intermediate [style=invis]; Intermediate -> Thiolate [label="Elimination"]; Intermediate -> Acetate; Thiolate -> Thiol [label="Protonation"]; Protonation -> Thiol [style=invis]; } . Caption: Deprotection of this compound.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound (or its deprotected form) readily participates in the CuAAC reaction with an azide-containing molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1]

The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate. This intermediate subsequently rearranges to a more stable five-membered triazolyl-copper derivative, which upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

// Nodes Alkyne [label="this compound\n(or deprotected form)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper(I) Acetylide", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide (R-N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cupracycle [label="Six-membered Cupracycle", fillcolor="#FBBC05", fontcolor="#202124"]; Triazolyl_Cu [label="Triazolyl-Copper Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Protonolysis [label="Protonolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,4-Disubstituted 1,2,3-Triazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alkyne -> Cu_Acetylide; CuI -> Cu_Acetylide; Cu_Acetylide -> Cupracycle; Azide -> Cupracycle; Cupracycle -> Triazolyl_Cu [label="Rearrangement"]; Triazolyl_Cu -> Triazole; Protonolysis -> Triazole; Triazolyl_Cu -> CuI [label="Regeneration"]; } . Caption: Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Considerations and Potential Side Reactions

The presence of a free thiol, generated from the deprotection of this compound, introduces important considerations for the CuAAC reaction.

Thiol Interference with the Copper Catalyst

Thiols are known to be potent inhibitors of the CuAAC reaction.[6] This is due to the high affinity of the soft thiol for the soft copper(I) ion, leading to the formation of stable copper-thiolate complexes. This sequestration of the copper(I) catalyst can significantly reduce the rate of the CuAAC reaction or even halt it completely.

Copper-Catalyzed Azide-Alkyne-Thiol Reaction

Recent studies have shown that under typical CuAAC conditions, a competing reaction can occur where the thiol, alkyne, and azide react to form thiotriazole byproducts.[7] This side reaction can lead to a decrease in the yield of the desired triazole product and the formation of unintended conjugates, which is a significant concern in applications such as drug development and proteomics.

| Potential Issue | Mechanism | Mitigation Strategies | References |

| Catalyst Poisoning | Formation of stable Cu(I)-thiolate complexes, reducing the concentration of active catalyst. | - Use of accelerating ligands (e.g., THPTA) that stabilize the Cu(I) center.- Addition of sacrificial metal ions (e.g., Zn(II), Ni(II)) to bind to the thiols.- Use of excess copper catalyst. | [6][8] |

| Thiotriazole Formation | Copper-catalyzed reaction between the alkyne, azide, and the in situ generated thiol. | - Careful optimization of reaction conditions (temperature, pH, solvent).- Use of ligands that favor the CuAAC pathway.- Performing the deprotection and CuAAC in a sequential manner with purification of the alkyne intermediate. | [7] |

| Thiol-yne Reaction | Radical or nucleophilic addition of the thiol to the alkyne, leading to vinyl sulfide formation. | - Exclusion of radical initiators (light, heat).- Control of basicity to minimize nucleophilic addition.- Performing the reaction under an inert atmosphere to prevent oxidation. | [9] |

Experimental Protocols

General Two-Step Protocol

-

Deprotection:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, THF).

-

Add a solution of a base (e.g., 1 M NaOH) dropwise under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until complete deprotection is observed.

-

Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl).

-

Extract the deprotected 4-ethynylthiophenol and use it immediately in the next step.

-

-

CuAAC Reaction:

-

Dissolve the 4-ethynylthiophenol and the azide partner in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a solution of sodium ascorbate.

-

Add a solution of copper(II) sulfate.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, work up the reaction to isolate the triazole product.

-

Proposed One-Pot Protocol (Requires Optimization)

-

In a reaction vessel, dissolve this compound and the azide partner in a solvent system compatible with both deprotection and CuAAC (e.g., DMF, DMSO/H₂O).

-

Add the copper(I) source (e.g., CuSO₄/sodium ascorbate premix or a Cu(I) salt) and a stabilizing ligand (e.g., THPTA).

-

Initiate the deprotection by adding a mild, non-nucleophilic base (e.g., a hindered amine base) or a carefully controlled amount of a stronger base.

-

Stir the reaction at room temperature, monitoring for the consumption of starting materials and the formation of the desired product by LC-MS.

-

Work up the reaction to isolate the final product.

// Nodes Start [label="Start: this compound + Azide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Step 1: In Situ Deprotection\n(Base Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; CuAAC [label="Step 2: CuAAC Reaction\n(Cu(I) Catalyst + Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup and Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nTriazole-Thiol Conjugate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> CuAAC; CuAAC -> Monitoring; Monitoring -> CuAAC [label="Continue Reaction"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Product; } . Caption: One-pot deprotection and CuAAC workflow.

Conclusion

This compound is a powerful tool in the click chemistry arsenal, enabling the introduction of both an alkyne and a masked thiol functionality. Its mechanism of action is centered on the chemoselective deprotection of the thioacetate followed by the highly efficient CuAAC reaction. However, researchers and drug development professionals must be cognizant of the potential for thiol-mediated interference with the copper catalyst and the formation of undesired byproducts. Careful selection of reaction conditions, including the use of appropriate ligands and controlled stoichiometry, is paramount to achieving high yields and purity of the desired triazole conjugates. This guide provides the foundational knowledge to harness the full potential of this compound in a variety of applications.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 5. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of S-(4-ethynylphenyl) ethanethioate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-(4-ethynylphenyl) ethanethioate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from physicochemical predictions, the known behavior of structurally similar thioester compounds, and established methodologies for solubility determination.

Compound Overview

This compound is an organic compound featuring a thioester functional group and a terminal alkyne. These functionalities make it a potentially valuable building block in organic synthesis, particularly in click chemistry and the development of novel materials and pharmaceutical agents. An understanding of its solubility is critical for its effective use in a laboratory setting, including for reaction setup, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈OS | - |

| Molecular Weight | 176.24 g/mol | - |

| LogP | 2.30650 | [1] |

| Polar Surface Area (PSA) | 42.37 Ų | [1] |

The LogP value of 2.30650 suggests that this compound is a relatively non-polar molecule, which indicates a higher affinity for organic solvents over polar solvents like water.

Predicted Solubility Profile

Disclaimer: The following data are estimations and should be experimentally verified for precise applications.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The compound is largely non-polar, making it hydrophobic. |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | The presence of the polar thioester group may allow for some solubility. |

| Ethanol | Polar Protic | Soluble | Less polar than methanol, generally a good solvent for moderately non-polar compounds. |

| Acetone | Polar Aprotic | Soluble to Very Soluble | A versatile solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble to Very Soluble | Often used in reactions involving similar compounds.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong, polar aprotic solvent capable of dissolving many non-polar compounds.[3] |

| Dichloromethane (DCM) | Non-Polar | Very Soluble | A common solvent for reactions involving thioesters.[2] |

| Tetrahydrofuran (THF) | Non-Polar | Very Soluble | A common solvent for reactions involving thioesters.[2] |

| Hexanes | Non-Polar | Sparingly Soluble | While non-polar, the thioester group may limit solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Centrifuge the vials to pellet the remaining solid material.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of solvent is critical for any application. The following diagram outlines a logical approach to selecting an appropriate solvent based on the intended use.

Caption: Decision pathway for selecting a suitable solvent.

Conclusion

This compound is predicted to be highly soluble in common polar aprotic and non-polar organic solvents such as DMSO, dichloromethane, and acetonitrile, and poorly soluble in water. For precise quantitative applications, the experimental determination of its solubility is strongly recommended. The protocols and logical frameworks provided in this guide offer a robust starting point for researchers and professionals working with this compound.

References

CAS number and IUPAC name for S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(4-ethynylphenyl) ethanethioate, a bifunctional molecule of interest in chemical biology and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and potential applications. The presence of a terminal alkyne and a protected thiol functionality makes it a versatile building block for bioconjugation, materials science, and the development of targeted therapeutics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, its structural motifs suggest significant potential in bioorthogonal chemistry and as a precursor for biologically active molecules.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring both an ethynyl and a thioacetate group. These functionalities impart unique chemical reactivity, making it a valuable tool in various scientific disciplines.

Table 1: Chemical Identifiers and CAS Number

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 170159-24-7[1] |

| Synonyms | 4-ethynyl-1-acetylsulfanylbenzene, 1-(S-acetylthio)-4-ethynylbenzene, Thioacetic acid S-(4-ethynyl-phenyl) ester[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈OS | [1] |

| Molecular Weight | 176.23 g/mol | [1] |

| Polar Surface Area (PSA) | 42.37 Ų | [1] |

| LogP | 2.30650 | [1] |

| Purity | Typically ≥98% | Commercial Suppliers |

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound. The procedure involves the deprotection of a trimethylsilyl (TMS) protected precursor.

Synthesis of this compound

This synthesis protocol starts from the commercially available S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate.

-

Starting Material: S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate (CAS: 170159-17-8)

-

Reagents: Tetrabutylammonium fluoride (TBAF), Acetic anhydride, Acetic acid

-

Solvent: Tetrahydrofuran (THF)

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 0 - 20 °C.[1]

-

Reaction Time: Approximately 5 minutes (0.0833333 hours).[1]

-

Yield: A reference yield of 96.0% has been reported for this conversion.[1]

Detailed Procedure:

-

Dissolve S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the reaction mixture. The TBAF serves to cleave the trimethylsilyl protecting group from the alkyne.

-

Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mixture of acetic anhydride and acetic acid. This step ensures the stability of the product and neutralizes the TBAF.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Applications and Biological Relevance

While specific studies detailing the biological activity or signaling pathway modulation by this compound are not prevalent in the current literature, its chemical structure suggests significant utility in several areas of research and development.

Bioorthogonal Chemistry and Bioconjugation

The terminal alkyne group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and tracking biomolecules in living systems. The thioacetate group can be readily hydrolyzed to a free thiol, which can then be used for conjugation to maleimides or for surface attachment to gold nanoparticles and electrodes.

Diagram 2: Bioorthogonal Ligation Strategy

Caption: A diagram illustrating the use of this compound in bioorthogonal ligation.

Drug Development and Prodrug Design

The thioacetate moiety can serve as a protected form of a thiol. In a biological context, the ester can be cleaved by cellular esterases to release a free thiol. This strategy can be employed in the design of prodrugs, where the active thiol-containing drug is released at the target site. The ethynylphenyl scaffold is also a common feature in many pharmacologically active compounds.

Materials Science

The ability of the corresponding thiol to form self-assembled monolayers (SAMs) on gold surfaces makes this compound a candidate for the development of biosensors and functionalized nanomaterials. The terminal alkyne can be further modified post-assembly to introduce additional functionality.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various scientific fields. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in chemical biology, drug discovery, and materials science. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioorthogonal chemistry and as a precursor for more complex molecules is evident. Further studies are warranted to explore the full potential of this compound and its derivatives in therapeutic and diagnostic applications.

References

An In-Depth Technical Guide to S-(4-ethynylphenyl) ethanethioate: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-ethynylphenyl) ethanethioate is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group for "click" chemistry and a thioacetate-protected thiol, enables the precise and stable linkage of molecules. This guide provides a comprehensive overview of the fundamental principles of this compound, including its synthesis, purification, and core applications. Detailed experimental protocols, quantitative data, and visualizations of key workflows are presented to facilitate its effective use in research and development.

Introduction

The precise covalent linkage of molecules is fundamental to the advancement of numerous scientific fields, including chemical biology, materials science, and pharmaceutical development. This compound has emerged as a valuable tool in this context, offering a combination of stability and reactivity that is well-suited for a variety of applications. The molecule's design incorporates two key functional groups:

-

A Terminal Alkyne: This group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage under mild conditions.

-

A Thioacetate-Protected Thiol: The thioacetate group provides a stable, latent thiol. This protecting group can be selectively removed in situ to reveal a highly reactive thiol moiety, which can then form a stable thioether bond with an appropriate electrophile, such as a maleimide group on a protein or antibody.

This dual functionality makes this compound an ideal linker for applications requiring the controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for the study of protein-protein interactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈OS | |

| Molecular Weight | 176.23 g/mol | |

| CAS Number | 170159-24-7 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3]

Synthesis Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 4-iodoaniline.

Materials:

-

4-iodoaniline

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Acetyl chloride

-

Thioacetic acid

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Sonogashira Coupling: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 eq) in anhydrous THF and triethylamine (2.0 eq). To this solution, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Stir the mixture at room temperature for 15 minutes. Add ethynyltrimethylsilane (1.2 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

-

Deprotection of TMS group: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude TMS-protected aniline. This intermediate is then dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours to remove the trimethylsilyl (TMS) group.

-

Sandmeyer Reaction: The resulting 4-ethynylaniline is converted to the corresponding diazonium salt by treatment with sodium nitrite and hydrochloric acid at 0-5°C. The diazonium salt is then reacted with potassium iodide to yield 4-ethynyl-1-iodobenzene.

-

Thioacetylation: The 4-ethynyl-1-iodobenzene is then subjected to a palladium-catalyzed cross-coupling reaction with thioacetic acid in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Purification by Column Chromatography

Column chromatography is a standard method for the purification of this compound.

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Experimental Protocols and Applications

This compound is a key reagent in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and for labeling proteins for various applications.

Protein Labeling via Click Chemistry

This protocol describes the labeling of a protein containing an azide group with a fluorescent dye functionalized with this compound.

Materials:

-

Azide-modified protein (e.g., BSA-azide) in phosphate-buffered saline (PBS), pH 7.4.

-

This compound-functionalized fluorescent dye.

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium ascorbate.

-

Hydroxylamine hydrochloride.

-

PD-10 desalting column.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the this compound-functionalized dye in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 500 mM stock solution of hydroxylamine hydrochloride in water, and adjust the pH to 7.0 with NaOH.

-

-

In situ Deprotection of Thioacetate: To the this compound-functionalized dye solution, add an equal volume of the hydroxylamine solution. Incubate at room temperature for 30 minutes to deprotect the thioacetate and generate the free thiol.

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the deprotected dye (final concentration 10-100 µM).

-

Add the CuSO₄ and THPTA solutions to final concentrations of 1 mM and 5 mM, respectively.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein: Remove the excess reagents and unreacted dye by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

-

Characterization: The successful labeling of the protein can be confirmed by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to determine the degree of labeling.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a linker to connect a cytotoxic drug to an antibody. The alkyne group is used to attach the drug, and the deprotected thiol reacts with a specific site on the antibody, often an engineered cysteine residue.

Quantitative Data for ADC Characterization:

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Mass spectrometry is a powerful tool for determining the DAR.[4][5][6][7]

| Analytical Method | Information Obtained |

| Intact Mass Analysis (LC-MS) | Provides the molecular weight of the intact ADC, allowing for the determination of the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). |

| Subunit Mass Analysis (LC-MS) | After reduction of the antibody's disulfide bonds, the light and heavy chains can be analyzed separately, providing information on the drug distribution on each chain. |

| Peptide Mapping (LC-MS/MS) | After enzymatic digestion of the ADC, the resulting peptides are analyzed to identify the specific conjugation sites and quantify the occupancy at each site.[5] |

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experimental procedures and the molecular interactions involved.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Antibody-Drug Conjugation Workflow

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uniqueness of S-(4-ethynylphenyl) ethanethioate: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Properties and Applications of S-(4-ethynylphenyl) ethanethioate for Advanced Research

This technical guide offers an in-depth analysis of this compound, a terminal alkyne of significant interest in drug development, materials science, and biochemical research. We will explore the key differences that distinguish this compound from other commonly used alkynes, such as phenylacetylene and propargyl alcohol, with a focus on its reactivity, functional group compatibility, and utility in bioconjugation and molecular electronics.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these alkynes is crucial for their effective application. The table below summarizes key quantitative data for this compound, phenylacetylene, and propargyl alcohol.

| Property | This compound | Phenylacetylene | Propargyl Alcohol |

| Molecular Formula | C₁₀H₈OS[1] | C₈H₆ | C₃H₄O[2] |

| Molecular Weight | 176.23 g/mol [1] | 102.13 g/mol | 56.06 g/mol [2] |

| Boiling Point | Not readily available | 142-144 °C | 114-115 °C[3] |

| Physical State | Not readily available | Colorless, viscous liquid[4] | Colorless liquid[2] |

| Key Functional Groups | Terminal Alkyne, Thioester, Phenyl | Terminal Alkyne, Phenyl | Terminal Alkyne, Primary Alcohol |

Distinguishing Features in Chemical Reactivity

The unique structural features of this compound impart distinct reactivity profiles compared to other terminal alkynes. The presence of the electron-withdrawing ethanethioate group (-SCOCH₃) para to the ethynyl group significantly influences the acidity of the terminal alkyne proton and its reactivity in various chemical transformations.

Enhanced Reactivity in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly sensitive to the electronic properties of the alkyne. The reaction generally proceeds faster with alkynes bearing electron-withdrawing substituents. This is because the electron-withdrawing group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

Therefore, this compound is predicted to exhibit enhanced reactivity in CuAAC reactions compared to the less electron-poor phenylacetylene and the electron-rich propargyl alcohol. This makes it a superior choice for applications requiring rapid and efficient bioconjugation at low concentrations of reactants.

References

An In-depth Technical Guide to the Spectral and Experimental Profile of S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and structural characteristics of S-(4-ethynylphenyl) ethanethioate. The information is curated for professionals in research and drug development who require detailed chemical and physical data for this compound.

Core Compound Information

This compound is an organic compound featuring a terminal alkyne and a thioester functional group. These functionalities make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for materials science and medicinal chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 170159-24-7 |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.23 g/mol |

| Canonical SMILES | CC(=O)SC1=CC=C(C=C1)C#C |

Spectral Data

While a complete, publicly available experimental dataset for this compound is not available in a single repository, the following tables summarize the expected spectral characteristics based on data from analogous compounds and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the acetyl protons, the aromatic protons, and the terminal alkyne proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -C(O)CH₃ |

| ~3.1 | Singlet | 1H | -C≡CH |

| ~7.3 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the acetyl methyl carbon, the aromatic carbons, and the sp-hybridized carbons of the alkyne.

| Chemical Shift (δ) ppm | Assignment |

| ~30 | -C(O)CH₃ |

| ~78 | -C≡CH |

| ~83 | -C≡CH |

| ~122 - 135 | Aromatic carbons (C₆H₄) |

| ~194 | -C(O)S- |

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the thioester, the carbon-carbon triple bond of the alkyne, and the C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | ≡C-H stretch (alkyne) |

| ~2100 | C≡C stretch (alkyne) |

| ~1700 | C=O stretch (thioester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~830 | para-disubstituted benzene C-H bend |

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 176.03 | [M]⁺ (Molecular Ion) |

| 133.03 | [M - COCH₃]⁺ |

| 43.02 | [COCH₃]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the deprotection of a silyl-protected precursor, S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate.

3.1. Synthesis of this compound

-

Reaction: Deprotection of S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate.

-

Reagents and Materials:

-

S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of tetrabutylammonium fluoride (1M in THF) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Mandatory Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

4.2. Logical Relationship of Functional Groups

This diagram shows the key functional groups present in the molecule and their connectivity.

Caption: Functional group connectivity in the target molecule.

Commercial Availability and Synthetic Protocols for S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, and a detailed synthetic protocol for S-(4-ethynylphenyl) ethanethioate. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through click chemistry or Sonogashira coupling reactions.

Commercial Suppliers and Quantitative Data

This compound is available from various commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating the comparison of product specifications from different vendors.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemScene | CS-0110004 | ≥98% | 170159-24-7 | C₁₀H₈OS | 176.23 |

| LookChem | N/A | 99% | 170159-24-7 | C₁₀H₈OS | 176.239 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a Sonogashira coupling to form the carbon-carbon bond between the aromatic ring and the ethynyl group, often using a protected alkyne, followed by a deprotection step.

Synthesis of S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (Protected Intermediate)

This procedure outlines a Sonogashira coupling reaction between a suitable aryl halide and trimethylsilylacetylene.

Materials:

-

S-(4-iodophenyl) ethanethioate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add S-(4-iodophenyl) ethanethioate (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and triethylamine to the flask.

-

To this stirring mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.

Deprotection to Yield this compound

This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Materials:

-

S-[4-(trimethylsilylethynyl)phenyl] ethanethioate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

Procedure:

-

Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (1 equivalent) in anhydrous THF in a round-bottom flask at 0 °C.

-

Slowly add TBAF solution (1.1 equivalents) to the stirring solution.

-

The reaction is typically complete within 30 minutes to 1 hour. Monitor the reaction progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a few drops of acetic acid.

-

The mixture is then diluted with water and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary to afford pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing the aromatic alkyne S-(4-ethynylphenyl) ethanethioate. This protocol is designed for applications in bioconjugation, drug discovery, and materials science where the introduction of a thioester-containing phenyl group is desired.

Application Notes

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a highly efficient and bioorthogonal ligation reaction.[1][2][3][4] The use of this compound as the alkyne component allows for the introduction of a protected thiol group. The thioester can be subsequently hydrolyzed to reveal a free thiol, which can be used for further functionalization, such as conjugation to proteins or surfaces.

Aromatic alkynes, while effective, have been noted to react more slowly in CuAAC reactions compared to other classes of alkynes like propargyl amides.[5] Therefore, optimization of the reaction conditions, including catalyst and ligand concentrations, may be necessary to achieve high yields. The protocol provided below is a robust starting point that can be adapted for specific applications.

The most common and convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[6][7] To enhance reaction rates and protect the biomolecules from oxidative damage caused by reactive oxygen species, a copper-chelating ligand is often employed.[8][9][10] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is particularly well-suited for bioconjugation reactions in aqueous media.[7]

Experimental Protocols

Materials and Reagents

-

Alkyne: this compound

-

Azide: A molecule containing an azide functional group (e.g., an azide-modified protein, peptide, or small molecule)

-

Copper Source: Copper(II) sulfate (CuSO₄)

-

Reducing Agent: Sodium ascorbate

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: Degassed, deionized water, or a mixture of water and a compatible organic solvent (e.g., DMSO, DMF) for poorly soluble reactants.

-

Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer system, pH 7.0-8.0.

Stock Solution Preparation

-

This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO or DMF.

-

Azide-containing molecule (10 mM): Prepare a stock solution of the azide partner in a compatible solvent.

-

Copper(II) Sulfate (100 mM): Dissolve CuSO₄ in deionized water.

-

Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.

-

THPTA (100 mM): Dissolve THPTA in deionized water.

General CuAAC Protocol

This protocol is a general guideline and may require optimization for specific substrates.

-

To a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to achieve the desired final concentration (typically a slight excess relative to the azide).

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration (e.g., 20-50 equivalents).

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). It is advisable to protect the reaction from light.[7]

-

The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

Once the reaction is complete, the product can be purified using methods appropriate for the specific application, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Data Presentation

The following tables provide representative quantitative data for typical CuAAC reactions. These values are starting points and may be optimized for the specific reaction with this compound.

Table 1: Typical Reagent Concentrations for CuAAC

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |

| Azide-Molecule | 10 mM | 100 µM - 1 mM | 1 |

| This compound | 10 mM | 120 µM - 1.2 mM | 1.2 - 2 |

| CuSO₄ | 100 mM | 50 µM - 500 µM | 0.05 - 0.5 |

| THPTA | 100 mM | 250 µM - 2.5 mM | 0.25 - 2.5 |

| Sodium Ascorbate | 1 M | 2.5 mM - 25 mM | 25 - 50 |

Table 2: Influence of Reaction Parameters on CuAAC with Aromatic Alkynes

| Parameter | Condition | Expected Outcome | Reference |

| Temperature | Room Temperature (20-25°C) | Generally sufficient for good conversion within hours. | [11] |

| 37°C | May increase reaction rate, but could be detrimental to sensitive biomolecules. | ||

| Solvent | Aqueous Buffer (PBS) | Ideal for bioconjugation. | [7] |

| Water/DMSO or Water/DMF co-solvent | Can improve solubility of hydrophobic reactants like this compound. | [12] | |

| Ligand:Copper Ratio | 5:1 | Often optimal for accelerating the reaction and protecting biomolecules. | [6][8][9] |

| 2:1 | Can also be effective. | [13] | |

| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion with many substrates. | [8][13] |

| Up to 24 hours | May be necessary for less reactive alkynes or lower reactant concentrations. |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the CuAAC reaction.

Catalytic Cycle of CuAAC

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axispharm.com [axispharm.com]

Application Notes and Protocols for Protein Labeling with S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-ethynylphenyl) ethanethioate is a versatile chemical probe for protein labeling, enabling a two-step sequential modification strategy. This compound features two key functional groups: a thioacetate and a terminal alkyne. The thioacetate group serves as a protected thiol, which, upon deacetylation, can react with cysteine residues on a target protein. The terminal alkyne then becomes available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4][5] This allows for the attachment of a wide variety of reporter tags, such as fluorophores, biotin, or drug molecules, that are appended to an azide moiety.

This dual-reactivity approach offers significant advantages for protein labeling. The initial thiol-reactive targeting of cysteine residues provides a degree of specificity, as cysteines are relatively low-abundance amino acids in proteins.[5] The subsequent click reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[1][4][5] This two-step labeling strategy is a powerful tool for various applications, including proteomics, protein tracking, and the development of antibody-drug conjugates.

Principle of the Method

The protein labeling strategy using this compound involves two main steps:

-

Thiol-Reactive Labeling: The thioacetate group of this compound is first deacetylated in situ or prior to the labeling reaction to expose the reactive thiol group. This free thiol then forms a disulfide bond with a cysteine residue on the target protein.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl group, now attached to the protein, is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This click reaction forms a stable triazole linkage, covalently attaching the reporter to the protein.[3][4]

Data Presentation

As this compound is a novel probe, specific quantitative data on its performance is not yet extensively published. The following table summarizes the expected key parameters and potential performance metrics based on similar thiol-reactive and click chemistry labeling strategies. Researchers should perform optimization experiments to determine the ideal conditions for their specific protein of interest.

| Parameter | Target Range | Considerations |

| Labeling Efficiency (Thiol-Reaction) | 40-80% | Dependent on protein structure, cysteine accessibility, and reaction conditions. |

| Labeling Efficiency (Click Reaction) | >90% | The CuAAC reaction is typically highly efficient. |

| Specificity for Cysteine | High | Thiol-reactive chemistry is generally specific for cysteine residues. |

| Probe Concentration (Thiol-Reaction) | 10-100 µM | Optimization is required to maximize labeling and minimize off-target effects. |

| Azide-Reporter Concentration | 2-10 equivalents (relative to protein) | A molar excess of the azide-reporter ensures complete reaction. |

| Copper (II) Sulfate Concentration | 50-100 µM | A catalyst for the click reaction. |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 500-1000 µM | Reduces Cu(II) to the active Cu(I) state. |

| Ligand (e.g., THPTA) Concentration | 250-500 µM | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[3] |

| Reaction Time (Thiol-Reaction) | 1-4 hours | Varies with the reactivity of the specific cysteine residue. |

| Reaction Time (Click Reaction) | 30-60 minutes | The click reaction is typically rapid.[3] |

Experimental Protocols

Materials

-

This compound

-

Target protein with at least one accessible cysteine residue

-

Deacetylation agent (e.g., hydroxylamine or a mild base)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)

-

Copper (II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Desalting columns or dialysis equipment

-

Protein concentration assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE and fluorescence imaging system or mass spectrometer for analysis

Protocol 1: Two-Step Protein Labeling in Solution

Step 1: Thiol-Reactive Labeling of the Target Protein

-

Prepare the Protein: Dissolve the target protein in PBS at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.

-

Prepare the Labeling Reagent: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

-

Deacetylation of the Probe (Optional, can be done in situ): To pre-form the reactive thiol, the thioacetate can be deacetylated by treatment with a mild base or hydroxylamine. This step should be performed immediately before addition to the protein.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

Removal of Excess Probe: Remove the unreacted this compound using a desalting column or through dialysis against PBS.

Step 2: Click Chemistry Reaction

-

Prepare Click Chemistry Reagents:

-